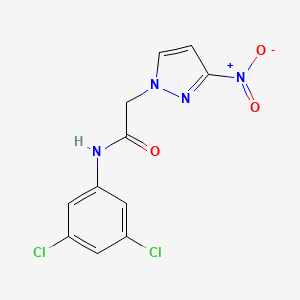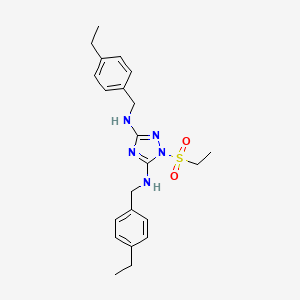![molecular formula C17H16N4O3S B3605099 ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3605099.png)
({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid
Vue d'ensemble
Description
({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid, also known as AQTA, is a novel compound that has attracted attention in the scientific community due to its potential biomedical applications. AQTA is a triazole-thioether derivative that exhibits interesting biological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Applications De Recherche Scientifique
({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been extensively studied for its potential biomedical applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has also demonstrated anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has shown promising anti-microbial activity against a range of bacteria and fungi.
Mécanisme D'action
The mechanism of action of ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid also activates the p38 MAPK pathway, which is involved in cell proliferation and differentiation. Further studies are needed to elucidate the precise mechanism of action of ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid.
Biochemical and Physiological Effects:
({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers such as MDA and increase the levels of antioxidant enzymes such as SOD and CAT. ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has also been shown to decrease the levels of inflammatory markers such as COX-2 and iNOS. Additionally, ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has been shown to have a protective effect on liver and kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid is also soluble in water and organic solvents, which makes it suitable for a range of assays. However, ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid has some limitations, including its low solubility in aqueous solutions at neutral pH. This can limit its use in certain experiments, and further modifications may be needed to improve its solubility.
Orientations Futures
There are several future directions for ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid research. One area of interest is the development of ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of interest is the study of the structure-activity relationship of ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid derivatives to optimize their biological properties. Additionally, further studies are needed to elucidate the precise mechanism of action of ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid and to investigate its potential toxicity and pharmacokinetics in vivo.
In conclusion, ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid is a novel compound with potential biomedical applications. It exhibits anti-inflammatory, anti-cancer, and anti-microbial activities and has several biochemical and physiological effects. The synthesis method has been optimized to obtain high yields and purity of ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid. Further research is needed to fully understand the mechanism of action of ({4-allyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid and to investigate its potential as a drug candidate.
Propriétés
IUPAC Name |
2-[[4-prop-2-enyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-9-21-14(19-20-17(21)25-11-15(22)23)10-24-13-7-3-5-12-6-4-8-18-16(12)13/h2-8H,1,9-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVSULQAJKMMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)COC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4-chloro-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B3605030.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3605036.png)
![1-(3-chloro-4-fluorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3605046.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B3605049.png)

![N-(4-acetylphenyl)-2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3605062.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3605069.png)
![{[5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3605074.png)
![N-1,3-benzodioxol-5-yl-2-[(1-oxo-2(1H)-phthalazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B3605087.png)
![ethyl 5-[(2-methoxybenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3605105.png)
![4-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine](/img/structure/B3605106.png)

![N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3605116.png)